1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene
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Overview
Description
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene can be achieved through several synthetic routes. One common method involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction allows for the formation of benzothiophene derivatives with good functional group tolerance and versatile C2 functionalizations . Another approach involves the use of elemental sulfur and alkynols, which undergo a base-free generation of a trisulfur radical anion and its addition to alkynes .
Industrial Production Methods
Industrial production of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene typically involves large-scale synthesis using efficient catalytic methods. For example, the use of palladium-catalyzed reactions enables the direct C-H arylation of thiophenes, providing high yields and scalability . Additionally, environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, have been developed for the chemoselective heterocyclization of bromoenynes .
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like zinc and acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tantalum carbide, niobium carbide.
Reduction: Zinc, acid.
Substitution: Boron reagents, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene involves its interaction with molecular targets and pathways. For example, its anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A parent compound with a benzene ring fused to a thiophene ring.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Uniqueness
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGRDQQSDYDRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2CCCCC2=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559613 |
Source
|
Record name | 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125150-88-1 |
Source
|
Record name | 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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